molecular formula C16H19N3O4 B4183236 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one

Cat. No.: B4183236
M. Wt: 317.34 g/mol
InChI Key: TZPVEFKKEXTLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a nitrophenoxy group and a butanoyl chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the butanoyl group: The pyrazole ring is then acylated using butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the nitrophenoxy group: The final step involves the nucleophilic substitution reaction where the nitrophenoxy group is introduced using 3-methyl-4-nitrophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted pyrazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The butanoyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the butanoyl and nitrophenoxy groups.

    1-(3-methyl-4-nitrophenoxy)-3,5-dimethyl-1H-pyrazole: Similar structure but different substitution pattern.

    3,5-dimethyl-1-(butanoyl)-1H-pyrazole: Lacks the nitrophenoxy group.

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one is unique due to the presence of both the nitrophenoxy and butanoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-5-15(16(20)18-12(4)9-11(3)17-18)23-13-6-7-14(19(21)22)10(2)8-13/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPVEFKKEXTLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(=CC(=N1)C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.